Ethyl 4-[(8-phenyloctyl)amino]benzoate
Description
Ethyl 4-[(8-phenyloctyl)amino]benzoate is a synthetic benzoate derivative characterized by an 8-phenyloctylamine substituent at the para position of the ethyl benzoate backbone. Its structure combines a hydrophobic 8-phenyloctyl chain with a polar amino group, creating unique physicochemical properties.
- Synthesis: Likely synthesized via nucleophilic substitution or coupling reactions, analogous to the ethoxylated ethyl-4-aminobenzoate preparation (reacting ethyl 4-aminobenzoate with ethylene oxide) .
- Physical Properties: The long alkyl chain and terminal phenyl group suggest low water solubility and enhanced lipid solubility, contrasting with ethoxylated or polar-substituted analogues .
- Applications: Potential roles in materials science (e.g., resin modifiers) or pharmaceuticals, given the bioactive nature of similar compounds .
Properties
CAS No. |
61440-33-3 |
|---|---|
Molecular Formula |
C23H31NO2 |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
ethyl 4-(8-phenyloctylamino)benzoate |
InChI |
InChI=1S/C23H31NO2/c1-2-26-23(25)21-15-17-22(18-16-21)24-19-11-6-4-3-5-8-12-20-13-9-7-10-14-20/h7,9-10,13-18,24H,2-6,8,11-12,19H2,1H3 |
InChI Key |
CBYXFOBAWNXUAT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NCCCCCCCCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogues include derivatives with modified substituents, linkage types, and chain lengths (Table 1).
Table 1: Comparative Properties of Ethyl 4-Substituted Benzoates
Reactivity and Functional Performance
- Resin Modifiers: Ethyl 4-(dimethylamino)benzoate exhibits superior reactivity in resin cements compared to 2-(dimethylamino)ethyl methacrylate, achieving higher degrees of conversion and better mechanical properties . The 8-phenyloctyl variant’s long alkyl chain may reduce reactivity in polar matrices but enhance compatibility with hydrophobic polymers.
- Biological Activity : Pyridazine- and isoxazole-substituted analogues (e.g., I-6230, I-6273) are likely optimized for interactions with biological targets (e.g., enzymes or receptors) due to aromatic heterocycles . The 8-phenyloctyl group in the target compound could enhance binding to lipid-rich environments (e.g., cell membranes).
Solubility and Compatibility
- Hydrophobic vs. Hydrophilic: The ethoxylated derivative’s water solubility (1266.6 g/mol, ethylene oxide chain) contrasts sharply with the lipophilic 8-phenyloctyl variant, which is expected to partition into nonpolar phases .
- Linkage Effects: Thioether (I-6373) and ether (I-6473) linkages alter electronic properties and stability compared to amino-linked compounds, influencing their chemical robustness and interaction profiles .
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